Cyclo(-Gly-His)

描述

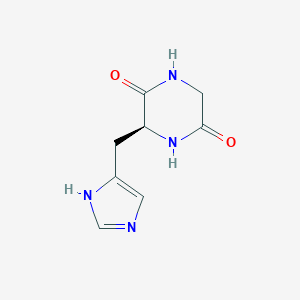

Cyclo(-Gly-His) is a cyclic dipeptide composed of glycine and histidine. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds characterized by a six-membered ring structure formed through the cyclization of two amino acids. Cyclo(-Gly-His) is of particular interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

准备方法

Synthetic Routes and Reaction Conditions

Cyclo(-Gly-His) can be synthesized through several methods, including solution-phase and solid-phase peptide synthesis. One common approach involves the cyclization of a linear dipeptide precursor. The linear dipeptide can be synthesized by coupling glycine and histidine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The cyclization is typically achieved by treating the linear dipeptide with a cyclizing agent like triphosgene or by using high-dilution conditions to promote intramolecular cyclization.

Industrial Production Methods

Industrial production of Cyclo(-Gly-His) may involve large-scale solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the efficient and automated synthesis of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. After the linear dipeptide is synthesized, it can be cleaved from the resin and cyclized to form Cyclo(-Gly-His).

化学反应分析

Types of Reactions

Cyclo(-Gly-His) can undergo various chemical reactions, including:

Oxidation: The histidine residue in Cyclo(-Gly-His) can be oxidized to form N-formylkynurenine or other oxidized derivatives.

Reduction: Reduction reactions can target the imidazole ring of histidine, leading to the formation of reduced histidine derivatives.

Substitution: Substitution reactions can occur at the amino or carboxyl groups of the glycine or histidine residues.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: N-formylkynurenine and other oxidized histidine derivatives.

Reduction: Reduced histidine derivatives.

Substitution: Alkylated or acylated derivatives of Cyclo(-Gly-His).

科学研究应用

Structural Characteristics and Synthesis

Cyclo(-Gly-His) belongs to the class of cyclic dipeptides, which are known for their constrained geometry that often results in enhanced stability and binding affinity compared to linear peptides. The synthesis of cyclo(-Gly-His) can be achieved through various methods, including solid-phase peptide synthesis and cyclization reactions involving amino acid derivatives. Its structure allows for specific interactions with biological targets, making it an attractive candidate for drug development.

Antitumor Activity

Cyclo(-Gly-His) has shown potential antitumor effects in various studies. For example, cyclic dipeptides have been reported to inhibit the proliferation of cancer cell lines, including glioma and ovarian carcinoma cells. The mechanism of action is believed to involve the modulation of cell signaling pathways that regulate apoptosis and cell growth .

Neuroprotective Effects

Research indicates that cyclo(-Gly-His) may possess neuroprotective properties. Cyclic dipeptides are known to interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative diseases. Studies have demonstrated that related cyclic dipeptides can mitigate oxidative stress and inflammation in neuronal cells .

Anti-inflammatory Properties

Cyclo(-Gly-His) has been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers and alleviate pain responses associated with inflammatory conditions. This suggests its potential use as a therapeutic agent for managing inflammatory diseases .

Applications in Drug Development

The unique properties of cyclo(-Gly-His) make it a valuable scaffold in drug design:

- Drug Delivery Systems : Its ability to cross biological membranes enhances its utility in drug delivery applications, particularly for compounds with low permeability.

- Peptide-Based Therapeutics : Cyclo(-Gly-His) serves as a template for developing peptide-based drugs targeting specific receptors or enzymes involved in disease processes .

Case Studies

作用机制

The mechanism of action of Cyclo(-Gly-His) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure of Cyclo(-Gly-His) allows it to adopt conformations that can mimic or inhibit natural substrates or ligands. For example, Cyclo(-Gly-His) may inhibit enzyme activity by binding to the active site and preventing substrate access. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.

相似化合物的比较

Similar Compounds

Cyclo(-Gly-Phe): A cyclic dipeptide composed of glycine and phenylalanine.

Cyclo(-Gly-Pro): A cyclic dipeptide composed of glycine and proline.

Cyclo(-Gly-Tyr): A cyclic dipeptide composed of glycine and tyrosine.

Uniqueness of Cyclo(-Gly-His)

Cyclo(-Gly-His) is unique due to the presence of the histidine residue, which imparts distinct chemical and biological properties. The imidazole ring of histidine can participate in various interactions, such as hydrogen bonding and metal coordination, making Cyclo(-Gly-His) particularly versatile in its applications. Additionally, the cyclic structure of Cyclo(-Gly-His) enhances its stability and resistance to enzymatic degradation compared to linear peptides.

生物活性

Cyclo(-Gly-His), also known as cyclo(Gly-His), is a cyclic dipeptide composed of glycine and histidine. This compound has gained attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. The unique structural characteristics of cyclic dipeptides contribute to their stability and functional efficacy, making them valuable in therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₄O₂ |

| Molecular Weight | 194.19 g/mol |

| CAS Number | 15266-88-3 |

Cyclo(-Gly-His) is classified under diketopiperazines (DKPs), which are cyclic dipeptides that can exhibit a range of biological activities. These compounds are often synthesized through peptide coupling reactions and can serve as intermediates in organic synthesis.

Antimicrobial Activity

Cyclo(-Gly-His) has demonstrated significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for development into new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Research indicates that cyclo(-Gly-His) exhibits cytotoxic effects against cancer cell lines, particularly HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines are reported as follows:

| Cell Line | IC50 (mM) |

|---|---|

| HeLa | 1.699 |

| MCF-7 | 0.358 |

These values suggest that cyclo(-Gly-His) is more potent against MCF-7 cells compared to HeLa cells, indicating its potential utility in targeted cancer therapies .

The anticancer effects of cyclo(-Gly-His) may involve multiple pathways, including the induction of apoptosis and inhibition of cell proliferation. Studies have indicated that this compound can modulate signaling pathways associated with cell survival and death, although further research is needed to elucidate the precise mechanisms involved.

Study on Cytotoxicity

In a study published in 2021, researchers evaluated the cytotoxic effects of various cyclic dipeptides, including cyclo(-Gly-His), on cancer cell lines. The findings highlighted that cyclo(-Gly-His) significantly inhibited the proliferation of both HeLa and MCF-7 cells, supporting its potential role as an anticancer agent .

Comparative Analysis with Other Cyclopeptides

A comparative study involving cyclopeptides showed that cyclo(-Gly-His) exhibited superior cytotoxicity compared to other related compounds such as cyclo(His-Gly). This reinforces the notion that structural variations in cyclic dipeptides can lead to significant differences in biological activity .

Antithrombotic Effects

In addition to its anticancer properties, cyclo(-Gly-His) has been noted for its antithrombotic effects, which may provide additional therapeutic avenues for treating cardiovascular diseases .

属性

IUPAC Name |

(3S)-3-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c13-7-3-10-8(14)6(12-7)1-5-2-9-4-11-5/h2,4,6H,1,3H2,(H,9,11)(H,10,14)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFJTCMGWLBLPG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary research motivation behind studying cyclo(-Gly-His) and its metal complexes?

A1: The research on cyclo(-Gly-His) and its metal complexes primarily aims to understand and mimic the activity of natural enzymes like superoxide dismutase (SOD). SOD plays a crucial role in protecting cells from oxidative damage caused by superoxide radicals. By synthesizing and studying the properties of cyclo(-Gly-His) metal complexes, researchers hope to develop synthetic compounds with SOD-like activity, potentially leading to new therapeutic agents for diseases related to oxidative stress. [, ]

Q2: How does cyclo(-Gly-His) interact with copper(II) ions, and how does this influence its antioxidant activity?

A2: Cyclo(-Gly-His) can coordinate with copper(II) ions, forming stable complexes. Studies utilizing ESR spectroscopy suggest a four-nitrogen coordination environment around the copper ion, involving either imidazole nitrogen atoms from histidine or deprotonated peptide nitrogen atoms. [] This coordination significantly influences the redox potential of the complex, which in turn, dictates its ability to scavenge superoxide radicals. Complexes with higher redox potentials, such as [Cu{cyclo(Gly-His)4}]2+, demonstrate superior catalytic activity compared to those with lower potentials, like [Cu{cyclo(Gly-His)4}H–2] and [Cu{cyclo(Gly-His-Gly)2}H–2]. []

Q3: How does the structure of cyclo(-Gly-His) affect its ability to bind metal ions like zinc(II) and copper(II)?

A3: The cyclic structure of cyclo(-Gly-His) plays a crucial role in its metal-binding properties. Research suggests that this specific cyclopeptide can form chelate rings of unusual size with metal ions. [] This unique characteristic arises from the arrangement of the histidine residues within the cyclic peptide backbone. Interestingly, the stereochemical preferences of different metal ions, such as zinc(II) and copper(II), influence the formation and stability of these large chelate rings, impacting the overall binding affinity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。